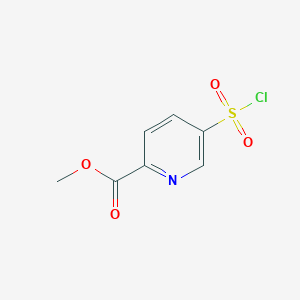

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Description

The exact mass of the compound Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chlorosulfonylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-13-7(10)6-3-2-5(4-9-6)14(8,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWRLXXUWDOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063733-25-4 | |

| Record name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Introduction

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a pivotal bifunctional molecule increasingly recognized for its role as a versatile intermediate in the synthesis of complex chemical entities. Possessing both a reactive sulfonyl chloride and a methyl ester, this pyridine derivative serves as a critical building block for novel sulfonamides, which are a cornerstone in medicinal chemistry and agrochemical development. The strategic placement of the chlorosulfonyl group at the 5-position and the carboxylate at the 2-position of the pyridine ring allows for selective and sequential derivatization, enabling the construction of targeted molecular architectures.

This guide provides a comprehensive technical overview of the synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer a detailed and reproducible experimental protocol, and place paramount importance on the critical safety procedures required when handling the potent reagents involved. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and field-proven understanding of this important synthetic transformation.

Synthetic Strategy and Mechanistic Rationale

The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is achieved via an electrophilic aromatic substitution reaction, specifically the chlorosulfonation of the parent ester, Methyl pyridine-2-carboxylate. The choice of reagent and control of reaction conditions are dictated by the electronic nature of the pyridine ring.

The Causality Behind Experimental Choices:

-

Electrophile Generation: Chlorosulfonic acid (ClSO₃H) serves a dual role; it is both the solvent and the sulfonating agent. The active electrophile, sulfur trioxide (SO₃), is generated in situ.

-

Substrate Reactivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic substitution more challenging than on a benzene ring. Furthermore, the methyl carboxylate group at the 2-position is an additional electron-withdrawing group, further deactivating the ring.

-

Regioselectivity: In strongly acidic media, the pyridine nitrogen is protonated, creating a pyridinium ion. This strongly deactivates the α (2, 6) and γ (4) positions towards electrophilic attack. Consequently, the electrophile is directed to the β (3, 5) positions. The substitution occurs preferentially at the 5-position, which is the least deactivated site available for the incoming electrophile.

The overall reaction proceeds as follows:

Caption: Reaction scheme for the chlorosulfonation of Methyl pyridine-2-carboxylate.

Critical Safety Mandates: Handling Chlorosulfonic Acid

Before proceeding to the experimental protocol, it is imperative to address the significant hazards associated with chlorosulfonic acid. Failure to adhere to strict safety protocols can result in severe injury.

-

Extreme Corrosivity: Chlorosulfonic acid causes severe, deep burns upon contact with skin and eyes.[1][2] Immediate and prolonged flushing with copious amounts of water for at least 15 minutes is essential in case of contact.[1][3]

-

Violent Reactivity with Water: It reacts violently and exothermically with water, releasing large volumes of toxic and corrosive gases (hydrogen chloride and sulfur oxides).[4][5] All glassware and equipment must be scrupulously dried before use. Never use water to extinguish a fire involving chlorosulfonic acid directly.[2][4]

-

Inhalation Hazard: The acid and its decomposition products are highly irritating to the respiratory tract, causing symptoms from coughing and sore throat to severe shortness of breath.[1][2] All manipulations must be conducted within a certified chemical fume hood with proper ventilation.[1][3]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

A full acid-resistant suit with a hood.[3]

-

A face shield and chemical splash goggles.[2]

-

Heavy-duty, acid-resistant gloves (e.g., butyl rubber).[5]

-

Respiratory protection, such as an air-line mask or a self-contained breathing apparatus, may be necessary for large-scale operations or in case of a spill.[2][3]

-

-

Spill Management: Spills generate dense, corrosive fumes.[3] Evacuate the area immediately.[2] Neutralize small spills cautiously with a dry, alkaline material like sodium bicarbonate or crushed limestone before carefully washing the area with large amounts of water.[2] Do not use combustible absorbents like sawdust.[2]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps and checkpoints to ensure a successful and safe synthesis.

Table 1: Reagent and Material Specifications

| Reagent/Material | Molecular Wt. | Molar Eq. | Quantity | Role |

| Methyl pyridine-2-carboxylate | 137.14 g/mol | 1.0 | 10.0 g | Starting Material |

| Chlorosulfonic Acid | 116.52 g/mol | ~5.0 | 42 mL (~49.5 g) | Reagent & Solvent |

| Ice, crushed | 18.02 g/mol | - | ~500 g | Quenching Agent |

| Deionized Water, cold | 18.02 g/mol | - | As needed | Washing Agent |

| Anhydrous Sodium Sulfate | 142.04 g/mol | - | As needed | Drying Agent |

Step-by-Step Methodology:

-

Preparation and Setup:

-

Ensure all glassware (a 250 mL three-neck round-bottom flask, a dropping funnel, a condenser with a drying tube, and a magnetic stirrer) is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

-

Equip the reaction flask with a magnetic stir bar and place it in an ice/water bath.

-

-

Reagent Addition:

-

Carefully charge the reaction flask with chlorosulfonic acid (42 mL).

-

Begin stirring and allow the acid to cool to 0-5 °C.

-

Add Methyl pyridine-2-carboxylate (10.0 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. This slow, controlled addition is critical to manage the initial exotherm.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Slowly heat the reaction mixture to 80-90 °C using an oil bath.

-

Maintain this temperature for 4-6 hours, monitoring the reaction's progress by taking small aliquots, quenching them carefully in ice, and analyzing by TLC or HPLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to room temperature.

-

In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice (~500 g).

-

CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the stirred crushed ice. This procedure must be performed in the back of a fume hood with the sash down, as it will generate significant amounts of HCl gas. A steady, thin stream is recommended.

-

A white or off-white solid should precipitate.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation and decomposition of any residual reactive species.

-

Isolate the crude product by vacuum filtration, using a Büchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any remaining acids.

-

-

Purification and Characterization:

-

Press the solid as dry as possible on the filter.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Dry the purified product under a vacuum.

-

Confirm the identity and purity of the final product, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

-

Caption: Experimental workflow for the synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.

Conclusion

The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate via chlorosulfonation is a powerful yet demanding transformation that requires a deep respect for the reactive nature of the reagents involved. By understanding the underlying electrophilic substitution mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can reliably and safely produce this valuable chemical intermediate. The successful execution of this synthesis opens the door to a wide array of novel sulfonamide derivatives for applications in drug discovery and beyond.

References

- DuPont. (n.d.). Chlorosulfonic Acid: Storage and Handling.

-

Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. Retrieved from the product's Material Safety Data Sheet.[1]

-

International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. Retrieved from the international safety card database.[2]

-

National Oceanic and Atmospheric Administration. (n.d.). CHLOROSULFONIC ACID - CAMEO Chemicals. Retrieved from the CAMEO Chemicals database.[4]

-

Fisher Scientific. (2012). SAFETY DATA SHEET - Chlorosulfonic acid. Retrieved from the product's Safety Data Sheet.[5]

- Tilley, J. W., et al. (1979). Synthesis of Heterocyclic Analogs of Alpha-Methyldopa. Journal of Heterocyclic Chemistry, 16, 333.

- Kasturi, T. R., et al. (1984). A Novel Transformation of 3-Alkoxyisoquinolines to 3-Chloroisoquinolines. Synthesis, 1984, 743-745.

Sources

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate: A Core Scaffold for Medicinal Chemistry

Section 1: Introduction and Strategic Importance

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a bifunctional heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its structure incorporates two key reactive handles on a pyridine core: a methyl ester at the 2-position and, critically, a highly reactive chlorosulfonyl (sulfonyl chloride) group at the 5-position. This arrangement makes it a versatile building block for constructing complex molecular architectures.

The strategic value of this reagent lies in the orthogonal reactivity of its functional groups. The sulfonyl chloride acts as a powerful electrophile, primarily for forging stable sulfonamide linkages, while the methyl ester provides a site for subsequent modifications, such as hydrolysis and amide bond formation. The sulfonamide motif is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals, including antibacterial agents and diuretics.[1] Consequently, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate serves as a valuable starting point for generating libraries of novel compounds for biological screening.

Section 2: Physicochemical and Spectroscopic Profile

While specific experimental data for this exact molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Predicted Value / Characteristic |

| IUPAC Name | Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.65 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common aprotic organic solvents (DCM, THF, Ethyl Acetate) and reactive with protic solvents (water, alcohols, amines). |

| CAS Number | Not prominently cataloged; researchers often synthesize it as a reactive intermediate. |

Spectroscopic Insights:

-

¹H NMR: Protons on the pyridine ring would appear as distinct doublets or doublets of doublets in the aromatic region (typically δ 7.5-9.0 ppm). The methyl ester would present as a singlet around δ 3.9-4.1 ppm.

-

¹³C NMR: Carbonyl carbon of the ester would be observed around δ 160-165 ppm. Aromatic carbons would appear in the δ 120-160 ppm range, with the carbon attached to the sulfonyl group being significantly influenced.

-

IR Spectroscopy: Strong characteristic peaks would be expected for the S=O stretches of the sulfonyl chloride (approx. 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹), and the C=O stretch of the ester (approx. 1720-1740 cm⁻¹).

Section 3: Synthesis and Purification Workflow

The synthesis of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is typically achieved via electrophilic aromatic substitution on a precursor, Methyl pyridine-2-carboxylate. The standard and most direct method is chlorosulfonation.

Expert Insight: The choice of chlorosulfonic acid as the reagent is deliberate; it serves as both the sulfonating agent and the solvent. Using it in excess ensures the reaction proceeds to completion. However, this reaction is highly exothermic and releases HCl gas, necessitating careful temperature control and a robust setup to handle acidic vapors.

Protocol 3.1: Synthesis via Chlorosulfonation

-

Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (typically 3-5 equivalents). Cool the flask to 0°C using an ice-water bath.

-

Substrate Addition: Slowly add Methyl pyridine-2-carboxylate (1 equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not exceed 10-15°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-70°C) for several hours to drive the reaction to completion. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C. Very carefully and slowly, pour the reaction mixture onto crushed ice. This step is highly exothermic and must be performed with extreme caution in a fume hood. The product will precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if required.

Diagram: Synthesis Workflow

Caption: Synthesis of the title compound via chlorosulfonation.

Section 4: Core Reactivity: The Sulfonyl Chloride Hub

The reactivity of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is dominated by the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it an excellent target for nucleophiles, with the chloride ion serving as a good leaving group.

Primary Application: Sulfonamide Synthesis

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, providing a reliable method for synthesizing sulfonamides.[1][2] This reaction is robust, high-yielding, and forms a stable, metabolically resistant linkage that is a key feature in many drug molecules.[3]

Expert Insight: The reaction requires a base to scavenge the HCl produced.[1] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices for the base include non-nucleophilic organic amines like triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid reaction with the sulfonyl chloride.

Protocol 4.1: General Procedure for Sulfonamide Formation

-

Setup: To a solution of a primary or secondary amine (1.0-1.2 equivalents) and a base (e.g., triethylamine, 1.5-2.0 equivalents) in anhydrous DCM, add a solution of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1.0 equivalent) in anhydrous DCM dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess amine and base, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product, which can be purified by column chromatography or recrystallization.

Diagram: Core Reactivity with Amines

Caption: Formation of a sulfonamide via nucleophilic substitution.

Section 5: Applications in Drug Discovery

Sulfonyl chlorides are indispensable building blocks in medicinal chemistry programs because the resulting sulfonamide linkage is a privileged structural motif.[2][3] This group can act as a hydrogen bond acceptor (via the sulfonyl oxygens) and sometimes a hydrogen bond donor (if formed from a primary amine), allowing it to form key interactions with biological targets like enzyme active sites.[2]

-

Enzyme Inhibitors: The tetrahedral geometry and electronic properties of the sulfonamide group make it an effective mimic of transition states in enzymatic reactions, particularly in metalloenzymes where it can coordinate to metal ions (e.g., zinc in carbonic anhydrases).

-

Scaffold Decoration: As a versatile electrophile, Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate allows for the "late-stage functionalization" of complex molecules.[3] By reacting it with various amines, chemists can rapidly generate a diverse library of analogues to explore the structure-activity relationship (SAR) of a lead compound.

-

Modulation of Physicochemical Properties: The introduction of a sulfonamide group can significantly alter a molecule's properties, including its solubility, lipophilicity (logP), and metabolic stability, which are critical for developing a successful drug candidate. The pyridine core itself is also a common feature in pharmaceuticals, often used to improve solubility and engage in favorable interactions with protein targets.[4]

Section 6: Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound must be handled with appropriate care.

-

Hazards: It is expected to be a skin and eye irritant.[5][6] Inhalation may cause respiratory tract irritation.[6][7] Like all sulfonyl chlorides, it is water-reactive (hydrolyzes to the corresponding sulfonic acid), releasing corrosive HCl gas.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[5][8] Wear standard PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent moisture from coming into contact with the reagent. Use anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) for reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted reagent can be quenched carefully with a basic solution (e.g., sodium bicarbonate) before disposal.

Section 7: References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]

-

Methyl 5-(Methylsulfonyl)pyridine-2-carboxylate. MySkinRecipes. [Link]

-

Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482. PubChem. [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. ResearchGate. [Link]

-

Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081. PubChem. [Link]

-

Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 5-(chlorosulfonyl)picolinate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1063733-25-4[1][2]

This guide provides a comprehensive technical overview of Methyl 5-(chlorosulfonyl)picolinate, a versatile bifunctional molecule increasingly utilized as a critical building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of innovative pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Physicochemical Properties and Structural Elucidation

Methyl 5-(chlorosulfonyl)picolinate is a substituted pyridine derivative containing both a methyl ester and a sulfonyl chloride functional group. This unique combination of functionalities makes it a highly reactive and versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of Methyl 5-(chlorosulfonyl)picolinate

| Property | Value | Source |

| CAS Number | 1063733-25-4 | [1][2] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.65 g/mol | [1] |

| IUPAC Name | methyl 5-(chlorosulfonyl)pyridine-2-carboxylate | [1] |

| Canonical SMILES | COC(=O)C1=CC=C(S(=O)(=O)Cl)C=N1 | [1] |

| InChI Key | KNWRLXXUWDOFIN-UHFFFAOYSA-N |

Spectroscopic Characterization

While a publicly available, fully characterized set of spectra for Methyl 5-(chlorosulfonyl)picolinate is not readily found in peer-reviewed literature, its structure can be confidently predicted based on the analysis of its constituent functional groups and data from analogous compounds.

1.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methyl ester protons. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of both the ester and the sulfonyl chloride groups. The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), and the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group (around 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹, respectively). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[3][4][5]

1.1.3. Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the chlorine atom, the methoxy group from the ester, or the entire chlorosulfonyl group, providing further structural confirmation.[6]

Synthesis and Manufacturing

The synthesis of Methyl 5-(chlorosulfonyl)picolinate typically involves the chlorosulfonation of a suitable precursor, such as methyl picolinate. While a specific detailed protocol for this exact compound is not widely published, a general and plausible synthetic route can be derived from established chemical principles.

Proposed Synthetic Pathway: Chlorosulfonation of Methyl Picolinate

The most direct route to Methyl 5-(chlorosulfonyl)picolinate is the electrophilic aromatic substitution of methyl picolinate with chlorosulfonic acid. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under appropriate conditions.

Sources

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Prepared by: Senior Application Scientist, Chemical Analysis Division

Foreword: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development and agrochemical synthesis, the precise molecular architecture of a chemical intermediate is not merely an academic detail; it is the bedrock upon which efficacy, safety, and intellectual property are built. Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a key heterocyclic building block, valued for its dual reactive sites—the ester and the sulfonyl chloride—which allow for diverse synthetic modifications.[1] Its utility as a precursor in the synthesis of biologically active molecules necessitates an unequivocal confirmation of its structure.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will detail the synergistic application of multiple spectroscopic techniques, demonstrating how each method provides a unique and complementary piece of the structural puzzle. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for researchers, scientists, and drug development professionals.

The Target Molecule: An Overview of Expected Structural Features

Before embarking on any analytical campaign, a foundational understanding of the target structure is essential. The hypothesised structure of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate possesses three key functional domains attached to a central pyridine ring:

-

A Methyl Ester Group (-COOCH₃): Located at the C2 position.

-

A Sulfonyl Chloride Group (-SO₂Cl): Located at the C5 position.

-

A Pyridine Ring: A nitrogen-containing aromatic heterocycle.

The strong electron-withdrawing nature of both the sulfonyl chloride and the carboxylate groups is expected to significantly influence the electronic environment of the pyridine ring, which will be a key factor in interpreting the spectroscopic data, particularly from NMR.

The Analytical Workflow: An Integrated Strategy

The elucidation of an unknown or the confirmation of a synthesised compound is a process of systematic investigation. No single technique provides all the answers. The most robust approach involves integrating data from mass spectrometry (for molecular weight and formula), infrared spectroscopy (for functional group identification), and nuclear magnetic resonance (for mapping the precise atomic connectivity). In cases of ambiguity or for absolute proof of stereochemistry, X-ray crystallography is the ultimate arbiter.

The logical flow of this integrated approach is outlined below.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Ascertaining the Molecular Blueprint

Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a compound.[2] For a molecule containing chlorine and sulfur, the isotopic distribution provides a highly characteristic signature.

Expected Mass Spectrum Data

The molecular formula is C₇H₆ClNO₄S. The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and sulfur (³²S:³⁴S ≈ 22.5:1) will result in a distinctive isotopic pattern for the molecular ion (M⁺).

-

Molecular Ion (M⁺): The primary peak will correspond to the molecule containing the most abundant isotopes (³⁵Cl and ³²S). Subsequent peaks at M+1, M+2, etc., will arise from the natural abundance of ¹³C, ³⁷Cl, and ³⁴S. The M+2 peak, in particular, will be prominent due to the ³⁷Cl isotope.

-

Fragmentation Pattern: Electron Ionization (EI) is a high-energy technique that causes fragmentation, providing clues to the molecule's structure.[2] Key expected fragments arise from the cleavage of the weakest bonds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Reason for Cleavage |

| 235/237 | [M]⁺ | Molecular Ion (³⁵Cl/³⁷Cl) |

| 200 | [M - Cl]⁺ | Loss of a chlorine radical |

| 176/178 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 136 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group |

| 99/101 | [SO₂Cl]⁺ | Chlorosulfonyl cation (³⁵Cl/³⁷Cl) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the compound from any impurities.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This energy level is standard and allows for comparison with spectral libraries.[2]

-

Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Compare observed fragments with the predicted fragmentation table.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups.[3] The sulfonyl chloride and ester moieties have strong, characteristic absorption bands.

Expected IR Absorption Data

The molecule's structure predicts several strong and unambiguous peaks. The sulfonyl chloride group is particularly distinct with two strong S=O stretching bands.[4]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~1730-1750 | Ester (C=O) | Carbonyl Stretch | Strong |

| ~1370-1390 | Sulfonyl Chloride (S=O) | Asymmetric Stretch | Strong |

| ~1180-1200 | Sulfonyl Chloride (S=O) | Symmetric Stretch | Strong |

| ~1250-1300 | Ester (C-O) | C-O Stretch | Strong |

| ~1550-1600 | Pyridine Ring | C=C/C=N Aromatic Stretches | Medium |

| ~3000-3100 | Aromatic C-H | C-H Stretch | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the ester and sulfonyl chloride functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for the complete structure elucidation of organic molecules in solution.[5] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR: Proton Environment Analysis

The pyridine ring has three protons, and the methyl ester has three. Due to the strong electron-withdrawing effects of the substituents, all ring protons are expected to be significantly downfield (deshielded).

-

H3: Expected to be a doublet, coupled to H4.

-

H4: Expected to be a doublet of doublets, coupled to H3 and H6.

-

H6: Expected to be a doublet, coupled to H4.

-

-OCH₃: Expected to be a singlet, as it has no adjacent protons.

¹³C NMR: Carbon Skeleton Mapping

The molecule has 7 unique carbon atoms. The carbonyl carbon of the ester will be the most downfield signal. The carbons directly attached to the electronegative substituents (C2 and C5) will also be significantly deshielded.

2D NMR: Establishing the Connections

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.[6]

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the H3-H4-H6 spin system within the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will map each proton directly to the carbon it is attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall structure.[7] It reveals correlations between protons and carbons that are 2 or 3 bonds away. Critical expected correlations include:

-

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

-

The methyl protons (-OCH₃) to the C2 carbon of the pyridine ring.

-

The H6 proton to the C5 carbon (bearing the -SO₂Cl group) and the C2 carbon (bearing the ester).

-

The H4 proton to C2, C5, and C6.

-

Caption: Logic flow for assembling the structure using NMR data.

NMR Data Summary Table

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 3 | ~8.3-8.5 | d | ~125-128 | C2, C4, C5 |

| 4 | ~8.6-8.8 | dd | ~138-141 | C2, C3, C5, C6 |

| 6 | ~9.2-9.4 | d | ~150-153 | C2, C4, C5 |

| -OCH₃ | ~4.0-4.1 | s | ~53-55 | C=O, C2 |

| C2 | - | - | ~145-148 | - |

| C5 | - | - | ~142-145 | - |

| C=O | - | - | ~163-166 | - |

Note: Chemical shifts are predictive and should be confirmed experimentally. The use of a deuterated solvent like CDCl₃ is standard, but care must be taken as sulfonyl chlorides can react with residual moisture.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride.

-

¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: Perform standard COSY, HSQC, and HMBC experiments. The HMBC experiment is the most critical and may require a longer acquisition time to observe weaker, long-range correlations.

-

Data Interpretation: Integrate all 1D and 2D data to assign all proton and carbon signals and confirm the connectivity map as predicted.

X-ray Crystallography: The Gold Standard

For an unambiguous, three-dimensional confirmation of molecular structure, single-crystal X-ray diffraction is unparalleled.[8] This technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms.[9]

Applicability and Justification

While the spectroscopic methods described provide overwhelming evidence for the structure, X-ray crystallography provides the final, definitive proof. It is particularly valuable for confirming the substitution pattern on the pyridine ring without any ambiguity. Its application is, however, entirely dependent on the ability to grow a single, high-quality crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or solvent mixtures like dichloromethane/hexane).

-

Crystal Mounting: Select a suitable crystal and mount it on the goniometer head of a diffractometer.

-

Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final molecular structure.

Conclusion: A Triangulated and Self-Validating Approach

The structure elucidation of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is achieved not by a single measurement, but by the careful and logical synthesis of data from complementary analytical techniques. Mass spectrometry confirms the molecular formula. Infrared spectroscopy validates the presence of the critical sulfonyl chloride and ester functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, leaving no doubt as to the substitution pattern and overall structure. This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and development.

References

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. ACD/Labs. Available at: [Link]

-

Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate - ResearchGate. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. JOCPR. Available at: [Link]

-

Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081 - PubChem. PubChem. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC - NIH. National Institutes of Health. Available at: [Link]

-

1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. ResearchGate. Available at: [Link]

- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents. Google Patents.

-

5-Chlorocarbonyl-pyridine-2-carboxylic acid methyl ester | C8H6ClNO3 - PubChem. PubChem. Available at: [Link]

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC - American Chemical Society. ACS Publications. Available at: [Link]

-

Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - NIH. National Institutes of Health. Available at: [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. MDPI. Available at: [Link]

-

Infrared study of the surface reaction of gaseous sulphuryl chloride with metal carboxylates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

-

Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. jchps.com [jchps.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies [mdpi.com]

"spectroscopic data of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate"

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate, a key intermediate in synthetic and medicinal chemistry. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the characterization of this compound. We will delve into the theoretical underpinnings of the expected spectral data, providing detailed protocols for empirical data acquisition and concluding with a comprehensive list of authoritative references.

Introduction and Molecular Structure

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (CAS No: 1063733-25-4) is a bifunctional molecule incorporating both a methyl ester and a sulfonyl chloride moiety on a pyridine scaffold.[1][2] This unique combination of functional groups makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of both the chlorosulfonyl and the methyl carboxylate groups significantly influences the electronic environment of the pyridine ring, which is a key determinant of its spectroscopic signature.

The molecular formula for this compound is C₇H₆ClNO₄S, with a corresponding molecular weight of approximately 235.65 g/mol .[1]

Caption: Molecular Structure of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the three aromatic protons on the pyridine ring and the three protons of the methyl ester. The chemical shifts are predicted based on the anisotropic and electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | 8.3 - 8.5 | Doublet of doublets (dd) | J(H3,H4) ≈ 8.0, J(H3,H6) ≈ 0.8 | Downfield shift due to proximity to the electron-withdrawing ester group. |

| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H4,H3) ≈ 8.0, J(H4,H6) ≈ 2.5 | Influenced by both the ester and chlorosulfonyl groups. |

| H-6 | 9.0 - 9.2 | Doublet of doublets (dd) | J(H6,H4) ≈ 2.5, J(H6,H3) ≈ 0.8 | Significantly downfield due to the strong deshielding effect of the adjacent nitrogen and the chlorosulfonyl group. |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | Typical range for methyl ester protons. |

Causality behind Predictions: The predicted chemical shifts are informed by data from analogous structures. For instance, in related pyridine carboxylates, the protons on the pyridine ring exhibit characteristic downfield shifts.[3] The presence of the strongly electron-withdrawing sulfonyl chloride group at the 5-position is expected to further deshield all ring protons, particularly H-4 and H-6.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 148 - 152 | Attached to the ester group and adjacent to the ring nitrogen. |

| C-3 | 125 - 128 | Aromatic carbon influenced by the adjacent ester group. |

| C-4 | 128 - 132 | Aromatic carbon deshielded by the chlorosulfonyl group. |

| C-5 | 140 - 145 | Attached to the strongly electron-withdrawing chlorosulfonyl group. |

| C-6 | 152 - 156 | Adjacent to the ring nitrogen and influenced by the chlorosulfonyl group. |

| -C=O | 163 - 167 | Typical range for a carbonyl carbon in a methyl ester.[4] |

| -OCH₃ | 52 - 55 | Typical range for a methyl ester carbon.[4] |

Trustworthiness of Predictions: These predictions are grounded in established ranges for substituted pyridines and carboxylic acid derivatives.[4][5] The significant downfield shifts for C-5 and C-6 are anticipated due to the potent electron-withdrawing capacity of the SO₂Cl group.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will clearly indicate the presence of the key functional groups: the methyl ester and the sulfonyl chloride.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| C=O (Ester) | Stretch | 1720 - 1740 | Strong |

| Aromatic C=C/C=N | Stretch | 1550 - 1600 | Medium-Strong |

| S=O (Sulfonyl Chloride) | Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretch | 1170 - 1190 | Strong |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| C-Cl | Stretch | 700 - 800 | Medium |

| S-Cl | Stretch | 550 - 650 | Medium |

Authoritative Grounding: The predicted wavenumbers for the carboxylate and sulfonyl chloride groups are based on well-established correlation tables and empirical data from similar compounds.[6][7] The two strong S=O stretching bands are a definitive marker for the sulfonyl group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 235, with a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), resulting in peaks at m/z 235 and 237. The presence of ³⁴S will also contribute a smaller M+2 peak.

-

Major Fragmentation Pathways:

-

Loss of -OCH₃: [M - 31]⁺ at m/z 204.

-

Loss of Cl: [M - 35]⁺ at m/z 200.

-

Loss of -COOCH₃: [M - 59]⁺ at m/z 176.

-

Loss of -SO₂Cl: [M - 99]⁺ at m/z 136.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Standardized Experimental Protocols

To obtain high-quality empirical data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Processing: Process the free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

-

Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. By integrating fundamental spectroscopic principles with comparative data from analogous structures, we have constructed a reliable framework for the identification and characterization of this important synthetic intermediate. The provided standardized protocols offer a clear path for the empirical validation of these predictions.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

-

Advanced Chemical Intermediates. (n.d.). 5-Chlorosulfonyl-pyridine-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Reagentia. (n.d.). methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg). Retrieved from [Link]

-

MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-(chloromethyl)pyridine-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]

- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.

-

ResearchGate. (n.d.). Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate. Retrieved from [Link]

Sources

- 1. 1063733-25-4 | MFCD18254200 | 5-Chlorosulfonyl-pyridine-2-carboxylic acid methyl ester [acints.com]

- 2. methyl 5-(chlorosulfonyl)pyridine-2-carboxylate (1 x 50 mg) | Reagentia [reagentia.eu]

- 3. rsc.org [rsc.org]

- 4. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate

Introduction: Compound Profile and Inherent Risks

Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is a bifunctional molecule increasingly utilized as a crucial building block in medicinal chemistry and drug development. Its structure, incorporating both a reactive sulfonyl chloride and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for introducing the pyridinylsulfonyl moiety into target molecules. However, the very features that impart its synthetic utility also present significant handling risks.

The cornerstone of this compound's reactivity lies in the chlorosulfonyl group (-SO₂Cl). This functional group is highly electrophilic and, consequently, extremely susceptible to nucleophilic attack. Its pronounced reactivity, especially with water and other common laboratory nucleophiles, necessitates a robust and well-understood safety protocol. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate safely, ensuring both personal safety and experimental integrity. The causality behind every procedural recommendation is explained to foster a deep-rooted culture of safety that extends beyond mere protocol adherence.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate is the foundation of safe handling. The primary risks stem from its corrosivity and high reactivity, particularly its violent reaction with water.

Key Hazards:

-

Corrosivity: As a sulfonyl chloride, this compound is corrosive. Upon contact with moisture, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive. This reaction can cause severe chemical burns to the skin, eyes, and respiratory tract.[1]

-

Water Reactivity: The compound reacts exothermically, and sometimes violently, with water, including ambient humidity.[1][2][3] This reaction liberates corrosive and toxic gases, such as hydrogen chloride.[2][4] Therefore, all handling must be performed under strictly anhydrous conditions.

-

Respiratory Irritation: Inhalation of the dust or its breakdown products (HCl, SO₂) can cause severe irritation and damage to the respiratory tract.[5][6]

-

Incompatibility: It reacts violently with strong bases and can also react with alcohols, amines, and other nucleophiles.[1][3]

Hazard Summary Table:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage | Corrosion | Danger | H318: Causes serious eye damage. |

| Acute Toxicity (Oral) | Exclamation mark | Warning | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity | Exclamation mark | Warning | H335: May cause respiratory irritation.[5][6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate must be conducted within a certified chemical fume hood to contain dust and any fumes generated from accidental hydrolysis.[1][7] The fume hood sash should be kept as low as possible.

-

Inert Atmosphere: For reactions and transfers, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude moisture.[7] A glove box is the ideal environment for handling pyrophoric and water-reactive chemicals.[7]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[4][8][9]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE Recommendation Table:

| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer | Tightly fitting safety goggles and a full-face shield.[1][10] | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1][11] Consider double-gloving. | Chemical-resistant lab coat or apron.[1][10] Closed-toe leather shoes are required.[7] | Performed in a fume hood.[1] |

| Reaction Setup/Workup | Tightly fitting safety goggles and a full-face shield.[1][10] | Elbow-length, chemical-resistant gloves (e.g., butyl rubber over nitrile).[12] | Chemical-resistant, flame-retardant lab coat or apron.[1][13] | Performed in a fume hood.[1] |

| Spill Cleanup | Full-face respirator with appropriate cartridges, plus safety goggles.[2] | Heavy-duty, chemical-resistant gloves (e.g., Viton or butyl rubber).[12] | Full chemical-resistant suit or coveralls.[10][12] | NIOSH-approved full-facepiece respirator with acid gas cartridges.[2] |

Safe Handling, Storage, and Experimental Protocols

Adherence to meticulous and well-defined procedures is critical for safety.

Storage

-

Store in a cool, dry, well-ventilated area, away from incompatible materials like water, bases, and strong oxidizing agents.[9][14]

-

The container must be kept tightly sealed to prevent moisture ingress.[7][9] Storage in a desiccator is recommended.

-

Store below eye level to minimize the risk of dropping and spillage.[9]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate from storage to use.

Caption: General workflow for handling the reagent.

Detailed Experimental Protocol: Weighing and Transfer

-

Preparation: Ensure all necessary glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).

-

Don PPE: Wear all PPE as specified in the table above for "Weighing/Transfer."

-

Inert Environment: Perform the entire operation within a certified chemical fume hood.

-

Weighing: Tare a dry, clean vial on an analytical balance. Quickly add the approximate amount of Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate to the vial and seal it immediately. Do not aim for an exact weight on an open balance.

-

Re-weigh: Re-weigh the sealed vial to obtain the precise mass of the reagent.

-

Dissolution: In the fume hood, unseal the vial and add an appropriate anhydrous solvent via syringe or cannula to dissolve the solid. This solution can then be transferred to the reaction vessel via syringe.

Spill Management and Emergency Procedures

Immediate and correct response to a spill or exposure is critical to minimizing harm.

Emergency Response Decision Tree

Caption: Decision tree for emergency response.

Spill Cleanup Protocol

Crucially, DO NOT USE WATER or combustible materials for cleanup. [3][4]

-

Evacuate: Evacuate all non-essential personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4]

-

Collect: Carefully sweep the absorbed material into a clean, dry, and properly labeled container with a secure lid.[4][13]

-

Decontaminate: Wipe the spill area with a cloth dampened with an appropriate organic solvent (e.g., acetone), followed by a thorough wash with soap and water once all reactive material is removed.

-

Disposal: The collected waste and cleaning materials must be treated as hazardous waste.[4][15]

Waste Disposal

All waste containing Methyl 5-(chlorosulfonyl)pyridine-2-carboxylate or its degradation products is considered hazardous.

-

Solid Waste: Contaminated absorbents, gloves, and disposable labware should be placed in a clearly labeled, sealed container for hazardous waste.[15]

-

Quenching Excess Reagent: Small amounts of excess reagent can be quenched by slowly and carefully adding the material to a stirred, cold (ice bath) solution of sodium bicarbonate or another weak base. This must be done in a fume hood, as the reaction will generate gas.

-

Labeling: All waste containers must be accurately labeled with their full contents, including "Hazardous Waste," "Corrosive," and "Water-Reactive."

-

Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal.

References

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 19, 2026, from [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 19, 2026, from [Link]

-

How to Safely Handle & Store Corrosive Substances. (2023, November 17). Chemscape Safety Technologies. Retrieved January 19, 2026, from [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved January 19, 2026, from [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 19, 2026, from [Link]

-

Guideline for Pyrophoric and Water-Reactive Chemicals. (n.d.). University of Houston. Retrieved January 19, 2026, from [Link]

-

Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). NJ.gov. Retrieved January 19, 2026, from [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. Retrieved January 19, 2026, from [Link]

-

How dangerous is thionyl chloride? (2021, November 23). Reddit. Retrieved January 19, 2026, from [Link]

-

Chemical Spill Procedures. (n.d.). Princeton EHS. Retrieved January 19, 2026, from [Link]

-

Methyl 6-(chloromethyl)pyridine-2-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

methyl 5-(chlorosulfonyl)pyridine-2-carboxylate. (n.d.). Reagentia. Retrieved January 19, 2026, from [Link]

-

5-Methyl-4,5,6,7-tetrahydro[4][16]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

5-Methyl-2-pyridinesulfonamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nj.gov [nj.gov]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nj.gov [nj.gov]

- 5. Methyl 6-(chloromethyl)pyridine-2-carboxylate | C8H8ClNO2 | CID 53404482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Methyl-2-pyridinesulfonamide | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uh.edu [uh.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. oshatrainingschool.com [oshatrainingschool.com]

- 11. falseguridad.com [falseguridad.com]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Reactivity of Pyridine Sulfonyl Chlorides: A Technical Guide for Synthetic Chemists

Abstract

Pyridine sulfonyl chlorides are a class of reagents that occupy a unique and critical space in the landscape of organic synthesis and medicinal chemistry. The incorporation of a sulfonyl chloride moiety onto a pyridine ring introduces a fascinating interplay of electronic effects that profoundly influences its reactivity and utility. This guide provides an in-depth exploration of the synthesis, reactivity, and application of pyridine sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how the position of the sulfonyl chloride group dictates its synthetic behavior and explore key transformations, including sulfonamide and sulfonate ester formation. This document is designed to be a practical and authoritative resource, bridging theoretical understanding with actionable experimental protocols.

Introduction: The Dichotomy of the Pyridine Ring

The pyridine ring, an isoelectronic analogue of benzene, introduces a fundamental asymmetry in electronic distribution due to the presence of the nitrogen atom. This nitrogen atom exerts a significant electron-withdrawing effect through both induction and the mesomeric effect, rendering the ring electron-deficient. This inherent electronic character has profound implications for the reactivity of a directly attached sulfonyl chloride group, a moiety that is itself a potent electrophile.

The position of the sulfonyl chloride group on the pyridine ring—at the 2-, 3-, or 4-position—further refines these electronic effects, leading to distinct reactivity profiles. Understanding this positional influence is paramount for any chemist seeking to harness the synthetic potential of these versatile reagents. This guide will dissect these subtleties, providing a clear framework for predicting and controlling their chemical behavior.

Synthesis of Pyridine Sulfonyl Chlorides: Navigating the Pathways

The preparation of pyridine sulfonyl chlorides is not a trivial matter and often requires specific strategies tailored to the desired isomer. Direct sulfonation of the pyridine ring is often challenging due to the ring's deactivation. Therefore, multi-step sequences are commonly employed.

Synthesis of Pyridine-2-sulfonyl Chloride

The synthesis of pyridine-2-sulfonyl chloride often commences from 2-mercaptopyridine or its disulfide derivative, 2,2'-dipyridyl disulfide.[1] Oxidative chlorination is a common and effective method.

-

From 2-Mercaptopyridine: Direct oxidation in the presence of a chlorine source can yield pyridine-2-sulfonyl chloride.[1]

-

From 2,2'-Dipyridyl Disulfide: Treatment with chlorine or bromine generates the corresponding 2-pyridinesulfenyl halide, which can be further oxidized.[2]

-

From Sodium Pyridine-2-sulfinate: Reaction with a chlorinating agent like N-chlorosuccinimide (NCS) provides the sulfonyl chloride.[1] This method is particularly useful as the sulfonyl chloride can be generated in situ for immediate use in subsequent reactions.[2]

Synthesis of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals, including the acid blocker Vonoprazan Fumarate.[3] A common synthetic route starts from 3-aminopyridine via a diazotization-sulfonylation sequence.[4][5]

-

Diazotization of 3-Aminopyridine: 3-aminopyridine is treated with a nitrite source in an acidic medium to form a diazonium salt. This is often trapped as a more stable fluoroborate salt.[4]

-

Sulfonyl Chlorination: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source, or with thionyl chloride, to yield pyridine-3-sulfonyl chloride.[4][6]

Another approach involves the direct chlorination of pyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride.[6][7]

Synthesis of Pyridine-4-sulfonyl Chloride

Similar to the 3-isomer, the synthesis of pyridine-4-sulfonyl chloride can be achieved from 4-aminopyridine through a diazotization-sulfonylation pathway. It is also commercially available and serves as a versatile building block in custom synthesis projects.[8]

The Core Directive: Reactivity and Mechanistic Considerations

The reactivity of pyridine sulfonyl chlorides is dominated by the highly electrophilic nature of the sulfonyl sulfur atom. The electron-withdrawing pyridine ring enhances this electrophilicity, making these compounds potent reagents for reaction with a wide range of nucleophiles.[9]

Electronic Effects and Positional Isomerism

The position of the sulfonyl chloride group significantly impacts its reactivity:

-

Pyridine-2-sulfonyl Chloride: The proximity of the nitrogen atom exerts a strong electron-withdrawing inductive effect, making the sulfonyl group highly reactive. However, this isomer is also known for its instability, being sensitive to moisture and temperature, which can lead to hydrolysis to the corresponding sulfonic acid.[10]

-

Pyridine-3-sulfonyl Chloride: The sulfonyl chloride at the 3-position is less influenced by the nitrogen's inductive effect compared to the 2-position, leading to a more moderate and often more manageable reactivity. It is a widely used intermediate in the pharmaceutical industry due to its stability and versatile reactivity.[3][11]

-

Pyridine-4-sulfonyl Chloride: The sulfonyl chloride at the 4-position is also highly activated due to the conjugative electron-withdrawing effect of the pyridine nitrogen.

Visualizing the Electronic Landscape

Caption: Electronic influence of the pyridine nitrogen on sulfonyl chloride reactivity.

Key Reactions of Pyridine Sulfonyl Chlorides

The synthetic utility of pyridine sulfonyl chlorides is demonstrated through their reactions with a variety of nucleophiles.

The reaction with primary and secondary amines to form sulfonamides is one of the most important transformations of pyridine sulfonyl chlorides.[12] Pyridine-containing sulfonamides are prevalent motifs in pharmacologically active compounds.[13]

The reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of chloride. A base, such as pyridine or triethylamine, is often added to quench the HCl byproduct.[14]

Mechanism of Sulfonamide Formation

Caption: Generalized mechanism for sulfonamide formation.

Pyridine sulfonyl chlorides react with alcohols and phenols in the presence of a base to form sulfonate esters.[8][15] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the alcohol.[16] The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.[16]

Pyridine sulfonyl chlorides can also undergo other transformations:

-

Reaction with Hydrazine: Forms the corresponding sulfonohydrazide, which can be a precursor to other heterocyclic systems.[17]

-

Reduction: The sulfonyl chloride group can be reduced to a thiol or other lower oxidation state sulfur functionalities.

-

Hydrolysis: As mentioned, pyridine sulfonyl chlorides are susceptible to hydrolysis, particularly the 2-isomer, to form the corresponding sulfonic acid.[3][10][15] This reaction is often a competing side reaction and necessitates anhydrous reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Benzylpyridine-3-sulfonamide

This protocol details the reaction of pyridine-3-sulfonyl chloride with benzylamine.

Materials:

-

Pyridine-3-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve pyridine-3-sulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

-

Add the benzylamine/triethylamine solution dropwise to the cooled pyridine-3-sulfonyl chloride solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-